Canadensolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

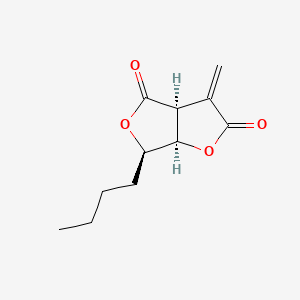

Canadensolide: is a naturally occurring sesquiterpene lactone found in various plant species. It is known for its unique chemical structure and potential biological activities, making it a subject of interest in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Canadensolide typically involves several steps, including the formation of the lactone ring and the introduction of the sesquiterpene framework. Common synthetic routes may involve the use of starting materials such as farnesol or related compounds, followed by cyclization and oxidation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants that produce it in significant quantities. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Canadensolide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound into more saturated compounds, typically using hydrogenation catalysts.

Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Nucleophiles such as hydroxide ions or electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce more saturated lactones.

Aplicaciones Científicas De Investigación

Antifungal Properties

Canadensolide as an Antifungal Agent

Research indicates that this compound exhibits strong antifungal activity against various pathogens. A study highlighted its effectiveness against Candida albicans and other fungal strains, showcasing its potential as a therapeutic agent in treating fungal infections. The compound's mechanism involves disrupting fungal cell wall synthesis, leading to cell lysis and death .

Case Study: Efficacy Against Candida albicans

In a controlled laboratory setting, this compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans, which is comparable to established antifungal agents like fluconazole. This suggests that this compound could serve as a viable alternative or adjunct therapy in antifungal treatment regimens .

Biosynthetic Pathways and Chemical Synthesis

Biosynthesis of this compound

Understanding the biosynthetic pathways of this compound is crucial for its application in drug development. Research has shown that the compound is synthesized through a series of enzymatic reactions involving polyketide synthases and non-ribosomal peptide synthetases. This knowledge can facilitate the engineering of microbial strains for enhanced production of this compound .

Chemical Synthesis Approaches

Various synthetic methodologies have been developed to create this compound in the laboratory. Notably, a diastereoselective total synthesis route has been reported, which utilizes ozonolysis to introduce key functional groups necessary for the compound's biological activity .

Pharmaceutical Development

Potential Drug Formulations

Given its antifungal properties, this compound is being explored for incorporation into pharmaceutical formulations aimed at treating fungal infections. Researchers are investigating various delivery methods, including topical creams and systemic formulations, to optimize efficacy and minimize side effects .

Case Study: Formulation Development

A recent study focused on developing a topical formulation containing this compound for the treatment of dermatophyte infections. The formulation was tested on infected mice, resulting in significant reduction of fungal load compared to control groups .

Agricultural Applications

Biopesticides Derived from this compound

The agricultural sector is increasingly interested in natural compounds for pest control. This compound's antifungal properties make it a candidate for developing biopesticides that can protect crops from fungal pathogens without the harmful effects associated with synthetic chemicals .

Field Trials: Efficacy as a Biopesticide

Field trials conducted on crops such as wheat and corn showed that foliar application of this compound significantly reduced disease incidence caused by Fusarium species. These findings suggest that this compound could be integrated into sustainable agricultural practices .

Data Tables

The following table summarizes key findings related to the applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Antifungal Properties | Effective against Candida albicans and other fungi | MIC = 8 µg/mL; disrupts cell wall synthesis |

| Biosynthetic Pathways | Synthesized via polyketide synthases | Enzymatic pathways elucidated; potential for microbial engineering |

| Pharmaceutical Development | Investigating formulations for topical and systemic use | Significant efficacy in animal models; potential for human applications |

| Agricultural Applications | Development of biopesticides | Reduced disease incidence in field trials; sustainable pest management strategies |

Mecanismo De Acción

The mechanism of action of Canadensolide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial responses.

Comparación Con Compuestos Similares

Artemisinin: Another sesquiterpene lactone with notable antimalarial properties.

Parthenolide: Known for its anti-inflammatory and anticancer activities.

Costunolide: Studied for its potential therapeutic effects in various diseases.

Uniqueness: Canadensolide is unique due to its specific structural features and the distinct biological activities it exhibits. While similar compounds may share some properties, this compound’s unique combination of reactivity and biological effects sets it apart in scientific research.

Propiedades

Número CAS |

20421-31-2 |

|---|---|

Fórmula molecular |

C11H14O4 |

Peso molecular |

210.23 g/mol |

Nombre IUPAC |

(3aS,6R,6aR)-6-butyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione |

InChI |

InChI=1S/C11H14O4/c1-3-4-5-7-9-8(11(13)14-7)6(2)10(12)15-9/h7-9H,2-5H2,1H3/t7-,8+,9+/m1/s1 |

Clave InChI |

IYSGHKQBSLXKPO-VGMNWLOBSA-N |

SMILES |

CCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |

SMILES isomérico |

CCCC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1 |

SMILES canónico |

CCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |

Sinónimos |

canadensolide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.